molecular formula C28H24ClN3O2S B2638004 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride CAS No. 1216671-83-8

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride

Cat. No. B2638004
CAS RN: 1216671-83-8
M. Wt: 502.03
InChI Key: XSHRQQIHJIGZBM-UHFFFAOYSA-N
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Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride” is a compound with the molecular formula C26H28ClN3O2S. It has an average mass of 482.037 Da and a monoisotopic mass of 481.159088 Da . This compound is part of a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The presence of a piperidine ring fused with the thiophene scaffold is critical for activity .

Scientific Research Applications

Antiproliferative and Antitubulin Agents

Compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano group, have shown to inhibit cancer cell growth with IC50 values in the low micromolar range. Their interaction with tubulin leads to cell cycle arrest in the G2/M phase and induces apoptotic cell death, suggesting their potential as new antiproliferative agents selective against cancer cells. Molecular docking studies confirmed their inhibitory activity on tubulin polymerization, derived from binding to the colchicine site (Romagnoli et al., 2020).

Anticonvulsant Activities

Research on novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds has been conducted to evaluate their anticonvulsant activities. Specifically, certain hydrochloride salts of these compounds have demonstrated significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. This suggests that modifications to the benzene rings of these compounds, replacing them with heteroaromatic rings like thiophene, can enhance their anticonvulsant properties (Ohkubo et al., 1996).

Mechanism of Action

This compound and its derivatives have been identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death . Molecular docking studies confirmed that the inhibitory activity of these molecules on tubulin polymerization derived from binding to the colchicine site .

Future Directions

The future directions for this compound could involve further exploration of its antiproliferative properties and potential as a cancer treatment. The compound’s selectivity against cancer cells and its ability to induce apoptosis in a dose-dependent manner suggest that it may have potential for further development as a therapeutic agent .

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S.ClH/c29-17-25-24-14-15-31(18-20-8-3-1-4-9-20)19-26(24)34-28(25)30-27(32)21-10-7-13-23(16-21)33-22-11-5-2-6-12-22;/h1-13,16H,14-15,18-19H2,(H,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHRQQIHJIGZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride

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